Methyl iodoacetate

Übersicht

Beschreibung

Synthesis Analysis

Methyl iodoacetate can be synthesized through various chemical reactions, including gas-phase synthesis and controlled/living radical polymerization. The gas-phase synthesis involves electrospray ionisation source reactions, notably involving tetracyanoethylene and methanol, to produce methyl-2,2-dicyanoacetate anions with detailed isomeric and vibrational analysis (Anstöter & Verlet, 2020). Controlled/living radical polymerization of vinyl acetate using alkyl iodides, such as methyl 2-iodopropionate and ethyl iodoacetate, as transfer agents, has also been explored for synthesizing poly(vinyl acetate) with specific molecular weights and low polydispersities (Iovu & Matyjaszewski, 2003).

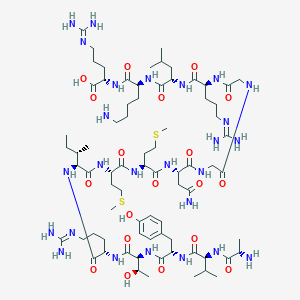

Molecular Structure Analysis

The crystal structure of derivatives of methyl iodoacetate, such as methyl melaleucate iodoacetate, has been determined, revealing insights into packing, steric hindrance, and bond lengths within the molecule. This provides a foundation for understanding the molecular geometry and structural implications of substitutions and modifications in similar compounds (Hall & Maslen, 1965).

Chemical Reactions and Properties

Methyl iodoacetate is involved in a variety of chemical reactions, including its use as a reagent in the stereoselective synthesis of β-alkylated α-amino acids via palladium-catalyzed alkylation, showcasing its versatility in organic synthesis and the formation of complex molecules (Zhang et al., 2013).

Physical Properties Analysis

While specific studies directly detailing the physical properties of methyl iodoacetate were not identified in the search, related research on the synthesis and application of similar compounds provides indirect insights into its volatility, solubility, and stability under various conditions. These properties are crucial for its handling, storage, and application in chemical reactions.

Chemical Properties Analysis

Research into the chemical properties of methyl iodoacetate focuses on its reactivity, including its role in the synthesis of esters and its interaction with other chemicals in synthesis processes. Studies on hypervalent iodine compounds, for example, highlight the potential of methyl iodoacetate derivatives as oxidizing agents and their structural characteristics, such as the pseudobenziodoxole structure of IBX-esters (Zhdankin et al., 2005).

Wissenschaftliche Forschungsanwendungen

Impact on Pancreatic Islets : Research by Zawalich, Pagliara, and Matschinsky (1977) in Endocrinology investigated the effects of iodoacetate on the metabolism and insulin secretion of isolated pancreatic islets, finding that it linearly inhibited glucose metabolism while not affecting release until a significant reduction in metabolism occurred. This study provides insights into glucose-induced insulin release mechanisms (Zawalich, Pagliara, & Matschinsky, 1977).

Polymerization in Chemistry : Iovu and Matyjaszewski (2003) demonstrated controlled/living radical polymerization of vinyl acetate using alkyl iodides like methyl 2-iodopropionate and ethyl iodoacetate as transfer agents in Macromolecules. This process successfully synthesized poly(vinyl acetate) with predetermined molecular weight and low polydispersity (Iovu & Matyjaszewski, 2003).

Toxicity in Water Disinfection Byproducts : Richardson et al. (2008) in Environmental Science & Technology studied the occurrence and toxicity of iodoacetic acid and other iodo-trihalomethanes in drinking water. They found these compounds in most plants, highlighting their potential human health risks due to high cytotoxicity and genotoxicity (Richardson et al., 2008).

Role in Retinal Adhesion : Ashburn, Pilkerton, Rao, and Marak (1980) in Investigative Ophthalmology & Visual Science used sodium iodoacetate to investigate the forces contributing to the strength of retinal adhesion to the retinal pigment epithelium. Their findings suggest that metabolic activity in the RPE may contribute to the strength of adhesion (Ashburn, Pilkerton, Rao, & Marak, 1980).

Chemical Characterization of Iodoacid Drinking Water Disinfection Byproducts : Plewa et al. (2004) analyzed iodoacid drinking water disinfection byproducts, including iodoacetic acid, for their cytotoxicity and genotoxicity. They found iodoacetic acid to be highly toxic, suggesting potential health risks in chloraminated drinking waters with high bromide and iodide source waters (Plewa et al., 2004).

Interaction with SH Compounds : Dickens (1933) in The Biochemical Journal studied the reaction of halogenacetic acids like iodoacetate with glutathione and cysteine, revealing insights into the mechanism of iodoacetate poisoning of glyoxalase (Dickens, 1933).

Formation in Cooking : Becalski et al. (2006) in Food Additives & Contaminants found that iodoacetic and chloroiodoacetic acids are formed when chlorinated tap water reacts with iodized table salt, raising concerns about potential health impacts due to their cytotoxic and genotoxic nature (Becalski et al., 2006).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for Methyl iodoacetate were not found in the search results, it’s known that iodoacetate and its derivatives have been used in various research fields . For example, they have been used to study the importance of cysteine residues in catalytic reactions of enzymes and in transport processes of brain cells .

Eigenschaften

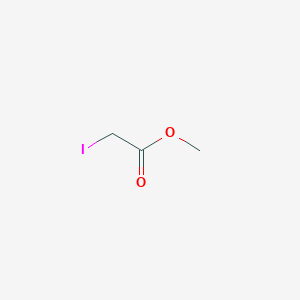

IUPAC Name |

methyl 2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO2/c1-6-3(5)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGMIJCIBXSCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423925 | |

| Record name | Methyl iodoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl iodoacetate | |

CAS RN |

5199-50-8 | |

| Record name | Methyl iodoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Iodoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)

![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)

![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)

![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)